molecular formula C18H17N3O3S B7697061 N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7697061
M. Wt: 355.4 g/mol
InChI Key: AYBPEJZSBHXNAC-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a heterocyclic organic compound that belongs to the class of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound exhibits various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways and enzymes in the body. The compound has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, thereby exhibiting anti-inflammatory activity. It also acts on the central nervous system by modulating the activity of GABA receptors, thereby exhibiting anticonvulsant activity.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. The compound has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines, thereby exhibiting anti-inflammatory activity. It also exhibits analgesic activity by reducing pain sensation. The compound has been found to exhibit anticonvulsant activity by modulating the activity of GABA receptors in the central nervous system. Additionally, it exhibits cytotoxicity against cancer cells, making it a potential candidate for anticancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is its potential applications in the field of medicinal chemistry. The compound exhibits various biological activities, making it a promising candidate for the treatment of various diseases. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of the compound is its potential toxicity, which can limit its applications in vivo.

Future Directions

There are several future directions for the research on N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One of the main directions is the development of new derivatives of the compound with improved biological activities and reduced toxicity. Additionally, the compound can be further studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and epilepsy. The compound can also be studied for its potential applications as a lead compound for drug development.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide can be achieved through various methods. One of the most common methods is the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of sodium ethoxide to obtain ethyl 2-(thiophen-2-yl)-4-oxobutanoate. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to obtain this compound.

Scientific Research Applications

N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound exhibits anti-inflammatory, analgesic, and anticonvulsant activities, making it a potential candidate for the treatment of various diseases. It has also been found to exhibit cytotoxicity against cancer cells, making it a promising candidate for anticancer therapy.

properties

IUPAC Name

N-(4-acetylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-12(22)13-7-9-14(10-8-13)19-16(23)5-2-6-17-20-18(21-24-17)15-4-3-11-25-15/h3-4,7-11H,2,5-6H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBPEJZSBHXNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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